molecular formula C31H22O2 B14536071 Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- CAS No. 62225-43-8

Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl-

Cat. No.: B14536071
CAS No.: 62225-43-8
M. Wt: 426.5 g/mol
InChI Key: QZKZBXKXFLJTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- is a complex organic compound known for its unique structure and properties. This compound is part of a class of fused-ring electron acceptors, which are significant in various scientific fields due to their stability and efficiency .

Preparation Methods

The synthesis of Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- involves a multi-step process. One common method includes a key palladium-catalyzed double C-H activation and intramolecular cyclization . This method ensures the efficient formation of the compound’s complex fused-ring structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- involves its role as an electron acceptor. The compound’s fused-ring structure allows for efficient electron delocalization, which is essential for its function in OPVs . The molecular targets and pathways involved include interactions with donor molecules in photovoltaic cells, facilitating the transfer and conversion of solar energy into electrical energy.

Properties

CAS No.

62225-43-8

Molecular Formula

C31H22O2

Molecular Weight

426.5 g/mol

IUPAC Name

(2,4-diphenyl-4,9-dihydroindeno[2,3-b]pyran-9-yl)-phenylmethanone

InChI

InChI=1S/C31H22O2/c32-30(23-16-8-3-9-17-23)29-25-19-11-10-18-24(25)28-26(21-12-4-1-5-13-21)20-27(33-31(28)29)22-14-6-2-7-15-22/h1-20,26,29H

InChI Key

QZKZBXKXFLJTHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(OC3=C2C4=CC=CC=C4C3C(=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.